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Compound of Interest

Compound Name: Brasofensine Maleate

Cat. No.: B1667504 Get Quote

Brasofensine Maleate, a potent monoamine reuptake inhibitor, has been a subject of

significant interest in the field of neuropharmacology, particularly for its potential therapeutic

applications in conditions such as Parkinson's disease. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties,

pharmacological activity, and metabolic fate of Brasofensine Maleate, tailored for researchers,

scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
Brasofensine is a phenyltropane derivative. The maleate salt is formed by the reaction of

brasofensine with maleic acid.

IUPAC Name: (E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-

2-yl]-N-methoxymethanimine maleate[1]

Chemical Formula: C₂₀H₂₄Cl₂N₂O₅

Molecular Weight: 459.32 g/mol

SMILES: CN1[C@H]2CC[C@@H]1--INVALID-LINK--

C3=CC(=C(C=C3)Cl)Cl">C@@H/C=N/OC.C(=CC(=O)O)C(=O)O
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The following table summarizes key physicochemical properties of Brasofensine and its

maleate salt.

Property Value Reference

Brasofensine

Molecular Formula C₁₆H₂₀Cl₂N₂O [1]

Molecular Weight 327.25 g/mol [2]

XLogP3 4.1 [1]

Topological Polar Surface Area 24.8 Å² [1]

Brasofensine Maleate

Melting Point 140-142 °C [3]

Pharmacology
Brasofensine is a dopamine reuptake inhibitor that also shows affinity for the norepinephrine

and serotonin transporters.[3] Its primary mechanism of action involves blocking the dopamine

transporter (DAT), which leads to an increase in the concentration of dopamine in the synaptic

cleft.[4]

Binding Affinities and Potency
The following table summarizes the in vitro inhibitory activity of Brasofensine on monoamine

reuptake.

Transporter Assay System IC₅₀ (µM) Reference

Dopamine (DAT)
Rat striatal

synaptosomes
0.003 [3]

Norepinephrine (NET)
Rat hippocampal

synaptosomes
0.0013 [3]

Serotonin (SERT)
Rat cortical

synaptosomes
0.013 [3]
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Pharmacokinetics
Pharmacokinetic studies have been conducted in various species, including rats, monkeys, and

humans.

Species Route Tₘₐₓ (h)
Elimination
Half-life (h)

Absolute
Bioavailabil
ity (%)

Reference

Rat Oral 0.5 - 1 ~2 7 [5]

Monkey Oral 0.5 - 1 ~4 0.8 [5]

Human Oral 3 - 8 ~24
Not

Determined
[5]

Metabolism
Brasofensine undergoes extensive first-pass metabolism following oral administration. The

primary metabolic pathways are O- and N-demethylation, as well as isomerization of the

methyloxime group.[5] The resulting desmethyl metabolites can be further conjugated with

glucuronic acid.[5]

Experimental Protocols
Synthesis of Brasofensine
A general synthetic scheme for Brasofensine involves the following key steps[3]:

Demethylation: Demethylation of a suitable tropane intermediate.

Protection: Protection of the resulting secondary amine, for example, with a Boc group.

Reduction: Reduction of a carboxylic acid ester to the corresponding alcohol.

Oxidation: Oxidation of the alcohol to an aldehyde.

Oxime Formation: Reaction of the aldehyde with methoxyamine to form the O-methyloxime.
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Deprotection: Removal of the protecting group to yield Brasofensine.

The maleate salt can be prepared by reacting Brasofensine with maleic acid in a suitable

solvent.

Dopamine Reuptake Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on common practices for assessing dopamine

reuptake inhibition.

Synaptosome Preparation: Isolate synaptosomes from the striatum of a suitable animal

model (e.g., rat) by differential centrifugation.

Incubation: Pre-incubate the synaptosomes with varying concentrations of Brasofensine
Maleate or a vehicle control in a suitable buffer.

Initiation of Uptake: Initiate dopamine uptake by adding a known concentration of

radiolabeled dopamine (e.g., [³H]dopamine).

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration

through glass fiber filters.

Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radiolabeled

dopamine.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Calculate the percent inhibition of dopamine uptake for each concentration of

Brasofensine Maleate and determine the IC₅₀ value by non-linear regression analysis.

Visualizations
Mechanism of Action of Brasofensine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1667504?utm_src=pdf-body
https://www.benchchem.com/product/b1667504?utm_src=pdf-body
https://www.benchchem.com/product/b1667504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Synaptic Cleft Postsynaptic Neuron
Dopamine Vesicles

Dopamine

Release

Dopamine Transporter (DAT)

Reuptake

Dopamine ReceptorsBinding

Brasofensine Inhibition

Brasofensine

O-desmethyl Brasofensine

O-demethylation

N-desmethyl Brasofensine

N-demethylation

(Z)-isomer

Isomerization

Glucuronide Conjugates

Glucuronidation Glucuronidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Synaptosome Preparation

Pre-incubation with Brasofensine

Initiate Uptake with [3H]Dopamine

Terminate Uptake by Filtration

Wash Filters

Liquid Scintillation Counting

Data Analysis (IC50 determination)

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1667504?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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